4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline
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Overview
Description
4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline is an organic compound that belongs to the class of oxazole derivatives This compound features a phenyl group substituted with two methyl groups at the 2 and 5 positions, an oxazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Coupling Reaction: The oxazole derivative is then coupled with 2,5-dimethylphenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, such as polymers and organic semiconductors.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline involves its interaction with specific molecular targets. The oxazole ring and aniline moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or inhibiting enzymes involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline: This compound features a thiazole ring instead of an oxazole ring, which can affect its chemical reactivity and biological activity.
4-[4-(2,5-Dimethylphenyl)-1,3-imidazol-2-yl]aniline: The imidazole ring in this compound provides different electronic properties and potential interactions with biological targets.
Uniqueness
4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-3-4-12(2)15(9-11)16-10-20-17(19-16)13-5-7-14(18)8-6-13/h3-10H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLAEBPQMZTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=COC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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